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Compound of Interest |

1,1-Dibromo-1-chloro-2,2,2-
Compound Name:

trifluoroethane
CAS No.: 754-17-6
Cat. No.: B1584066

Get Quote

Executive Summary

The molecular formula C2Br2CIFs represents a highly substituted class of halogenated ethanes.
Because six distinct halogen substituents (two bromines, one chlorine, three fluorines) are
distributed across a two-carbon backbone, this formula yields three unique constitutional
isomers. This whitepaper provides an authoritative breakdown of the IUPAC nomenclature
rationale, physicochemical properties, and synthetic methodologies for these isomers,
emphasizing self-validating protocols for their generation and analytical differentiation.

Structural Isomerism and IUPAC Nomenclature
Rationale

The nomenclature of highly substituted alkanes is not arbitrary; it is a deterministic system
designed to yield a single, unambiguous molecular identifier. The causality of the naming rules
flows from parent chain identification to locant minimization, and finally to alphabetical priority.

According to IUPAC Blue Book standards, the parent chain is ethane. The primary rule dictates
that substituents must be assigned the lowest possible locant set. When alternative numbering
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schemes yield identical locant sets, alphabetical priority (Bromo > Chloro > Fluoro) determines
the assignment.

e Isomer A: 1,1-dibromo-1-chloro-2,2,2-trifluoroethane
o Structure: CF3-CBr2Cl

o Causality of Name: The locant set is 1,1,1,2,2,2 regardless of which carbon is designated
as C1. Alphabetically, bromo precedes chloro, which precedes fluoro. Assigning C1 to the
carbon with the two bromine atoms gives the bromo substituents the lower locants (1,1 vs
2,2). Thus, the correct name is1[1].

e |somer B: 1,2-dibromo-1-chloro-1,2,2-trifluoroethane
o Structure: CBrF2-CBrCIF

o Causality of Name: The locant set is again 1,1,1,2,2,2. Numbering from either side gives
bromo locants of 1,2. The tie-breaker is the chloro substituent. Assigning C1 to the carbon
bearing the chlorine atom gives chloro a locant of 1 rather than 2. This isomer possesses
a chiral center at C1, existing as a pair of (R)/(S) enantiomers[2].

e |somer C: 1,1-dibromo-2-chloro-1,2,2-trifluoroethane
o Structure: CBr2F-CCIF2

o Causality of Name: Numbering from the carbon with two bromines gives bromo locants of
1,1, which is lower than 2,2. Therefore, C1 is the carbon with the geminal bromines.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1584066/docs?utm_src=pdf-body#iupac-name-for-c2br2clf3
https://pubchem.ncbi.nlm.nih.gov/compound/1_1_1-Trifluoro-2_2-dibromo-2-chloroethane
https://pubchem.ncbi.nlm.nih.gov/compound/1_1_1-Trifluoro-2_2-dibromo-2-chloroethane
https://webbook.nist.gov/cgi/cbook.cgi?ID=C354518&Mask=8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584066?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Molecular Formula:
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Fig 1. Logical decision tree for determining the IUPAC nomenclature of C2Br2CIFs isomers.

Physicochemical Profiling and Industrial
Applications
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The specific distribution of halogens directly dictates the dipole moment, boiling point, and

chemical stability of the isomers. This data is summarized below for rapid comparative

analysis:
Isomer Identifier (CAS . Key
IUPAC Name Chiral Centers L
Structure | CID) Application
Byproduct in
1,1-dibromo-1- Halothane
CF3-CBr2Cl chloro-2,2,2- CAS: 754-17-6 None synthesis,
trifluoroethane synthetic
intermediate[3].
) Refrigerant,
1,2-dibromo-1- o ]
specialized fire
CBrF2-CBrCIF chloro-1,2,2- CAS: 354-51-8 C1 o
) extinguishing
trifluoroethane
agent, solvent[4].
1,1-dibromo-2-
Research
CBrz2F-CCIF2 chloro-1,2,2- CID: 23620194 None

trifluoroethane

intermediate.

Synthetic Pathways and Self-Validating Protocols

The synthesis of 1,1-dibromo-1-chloro-2,2,2-trifluoroethane is achieved via the high-

temperature gas-phase free-radical bromination of 2-chloro-1,1,1-trifluoroethane.

Causality of Experimental Design: The C-H bonds in 2-chloro-1,1,1-trifluoroethane are highly

deactivated by the adjacent electron-withdrawing CFs group. Consequently, standard liquid-

phase halogenation is kinetically unfavorable. High-temperature (400-500 °C) gas-phase

conditions are strictly required to provide the activation energy necessary for the homolytic

cleavage of Br2 and subsequent hydrogen abstraction[3].

Self-Validating Protocol: Gas-Phase Bromination

In synthetic methodology, open-loop systems are prone to undetected deviations. To ensure

reproducibility, this protocol incorporates an inline, self-validating GC-MS checkpoint. By
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quantifying the reaction trajectory in real-time, the protocol validates its own efficacy before
downstream purification begins.

Step-by-Step Methodology:

e Reactant Vaporization: Vaporize 2-chloro-1,1,1-trifluoroethane and elemental bromine (Brz)
at a molar ratio of 1:2 to favor di-bromination over mono-bromination.

» High-Temperature Reactor: Pass the gaseous mixture through a quartz tube furnace
maintained strictly at 450 °C.

e Condensation & Quenching: Route the effluent through a chilled condenser (0 °C) into a
receiving flask containing aqueous sodium bisulfite to quench unreacted Br-.

o Self-Validating Checkpoint (GC-MS):Critical Step. Immediately draw a 1 pL aliquot of the
organic layer for GC-MS analysis.

o Validation Logic: The system is self-validating. If the chromatogram shows a Halothane
(mono-bromo) to di-bromo peak area ratio > 1:1, the system has flagged an under-
bromination state. The operator must automatically increase the Brz feed rate or increase
the furnace temperature by 20 °C.

o Fractional Distillation: Isolate the di-bromo product by collecting the fraction boiling at its
specific boiling point (approx. 93-94 °C).
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Fig 2: Self-validating gas-phase synthesis workflow for 1,1-dibromo-1-chloro-2,2,2-
trifluoroethane.

Analytical Differentiation

For researchers, differentiating these isomers requires robust spectroscopic techniques:
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o 19F NMR Spectroscopy: The CFs group in Isomer A presents as a sharp singlet (in decoupled
spectra), which is entirely distinct from the complex diastereotopic fluorine signals seen in
the chiral Isomer B (due to the asymmetric C1 center).

o Mass Spectrometry (GC-MS): While all isomers share the same molecular weight (approx
276.28 g/mol ) and identical isotopic clustering (due to two bromine and one chlorine atom),
their fragmentation patterns diverge. Isomer A readily loses a CFs radical (m/z 69), whereas
Isomer B fragments via cleavage of the central C-C bond to yield[CBrCIF]* and [CBrFz]*
ions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of : Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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